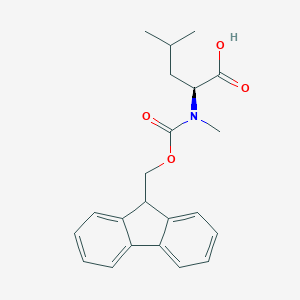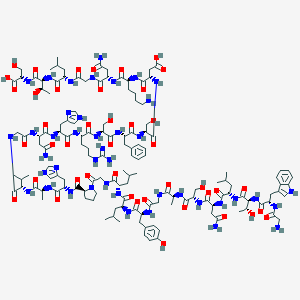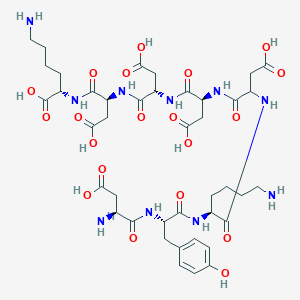
Fmoc-N-methyl-L-leucine
概要
説明
Fmoc-N-methyl-L-leucine (Fmoc-N-Me-Leu-OH) is a derivative of the amino acid leucine. It is used in peptide synthesis . The Fmoc group is a protective group used in solid-phase peptide synthesis . The molecular formula of Fmoc-N-methyl-L-leucine is C22H25NO4 and its molecular weight is 367.4 .
Synthesis Analysis
Fmoc-L-leucine is prepared by reacting L-leucine with 9-fluorenylmethoxycarbonyl chloride . There are also other methods for the synthesis of Fmoc-N-methyl-L-leucine, such as the one described in the paper "An Improved Synthesis of Fmoc-N-methyl-α-amino Acids" .
Molecular Structure Analysis
The molecular structure of Fmoc-N-methyl-L-leucine consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to a leucine molecule . The Fmoc group is a large, aromatic group that provides steric hindrance, protecting the amino acid during peptide synthesis .
Chemical Reactions Analysis
Fmoc-N-methyl-L-leucine is used in peptide coupling reactions . The Fmoc group can be removed rapidly by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-N-methyl-L-leucine is a white to off-white solid with a melting point of 110 - 118 °C .
科学的研究の応用
Peptide Synthesis
Fmoc-N-Me-Leu-OH: is widely used in the field of peptide synthesis. It serves as a building block for the introduction of N-α-methyl-leucine amino acid residues by Fmoc solid-phase peptide synthesis (SPPS) . This method is crucial for creating peptides with enhanced stability and bioactivity, which are often used in drug development.
Modification of Peptide Structure
The incorporation of N-methylated amino acids like Fmoc-N-Me-Leu-OH into peptides can significantly alter their conformational flexibility. This modification can lead to improved resistance to enzymatic degradation, thus increasing the half-life of therapeutic peptides .
Drug Discovery
In drug discovery, Fmoc-N-Me-Leu-OH is utilized to synthesize analogs of bioactive peptides. These analogs can have improved pharmacokinetic properties and reduced immunogenicity, making them potential candidates for new drugs .
Protease Stability Enhancement
The introduction of N-methylated leucine into peptides can enhance their stability against proteases. This is particularly beneficial for peptide-based drugs that require a longer duration of action in the body .
Research on Peptide Folding
Fmoc-N-Me-Leu-OH is used in research to study the folding patterns of peptides. By altering the peptide backbone, researchers can gain insights into the factors that influence peptide structure and stability .
Development of Peptide-Based Materials
This compound is also instrumental in the development of peptide-based materials. These materials have applications in biotechnology and nanotechnology, where they can be used for constructing biomaterials with specific functional properties .
Synthesis of Cyclic Peptides
Cyclic peptides have unique structural and functional properties. Fmoc-N-Me-Leu-OH can be used to synthesize cyclic peptides, which are of interest for their potential use as therapeutics and in material science .
Creation of Peptide Libraries
Fmoc-N-Me-Leu-OH is essential for creating libraries of peptides. These libraries are valuable tools for screening and identifying peptides with desired biological activities for therapeutic applications .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Fmoc-N-Methyl-L-Leucine, also known as Fmoc-N-Me-Leu-OH, is primarily used in the field of peptide synthesis . It serves as a building block for the introduction of N-α-methyl-leucine amino-acid residues by Fmoc Solid-Phase Peptide Synthesis (SPPS) . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The Fmoc group in Fmoc-N-Methyl-L-Leucine acts as a temporary protecting group for the N-terminus in SPPS . This group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to a solution of 20% piperidine at pH 11 in aqueous conditions at room temperature .
Biochemical Pathways
The Fmoc-N-Methyl-L-Leucine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the primary links between amino acids in a peptide chain . The removal of the Fmoc group allows for the continuation of the peptide synthesis process .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) is known, which is an important factor in its use in peptide synthesis .
Result of Action
The result of the action of Fmoc-N-Methyl-L-Leucine is the successful synthesis of peptide chains with N-α-methyl-leucine amino-acid residues . This allows for the creation of specific peptide sequences for research and therapeutic applications .
Action Environment
The action of Fmoc-N-Methyl-L-Leucine is influenced by several environmental factors. The pH of the solution, the presence of piperidine, and the temperature can all affect the efficiency of Fmoc group removal . Additionally, the compound should be stored below +30°C to maintain its stability .
特性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJQSIPFDWLNDC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426778 | |
| Record name | Fmoc-N-methyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-methyl-L-leucine | |
CAS RN |
103478-62-2 | |
| Record name | Fmoc-N-methyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















